molecular formula C15H14N2O3 B3332631 Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 91164-51-1

Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B3332631
CAS No.: 91164-51-1
M. Wt: 270.28 g/mol
InChI Key: LFPVCELOSLZTTH-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 91164-51-1) is a synthetic derivative of the β-carboline alkaloid family, a class of compounds with a tricyclic pyrido[3,4-b]indole skeleton known for diverse and potent biological activities . These alkaloids are a key focus in medicinal chemistry due to their pharmacological effects, which include antitumor, anti-inflammatory, and central nervous system activities . Researchers value this specific ester derivative as a versatile chemical intermediate for constructing more complex molecules and for exploring structure-activity relationships, particularly in anticancer agent development . The β-carboline core structure is recognized for its ability to interact with multiple biological targets. Its mechanisms of action under investigation include the inhibition of kinase enzymes like EGFR, induction of apoptosis through caspase-3 activation, and interaction with DNA, making it a valuable scaffold for developing new antiproliferative compounds . Furthermore, β-carboline alkaloids have shown relevance in studies targeting neurodegenerative diseases, with research indicating potential for monoamine oxidase (MAO) inhibition . This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-3-20-15(18)11-7-10-9-5-4-6-13(19-2)14(9)17-12(10)8-16-11/h4-8,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPVCELOSLZTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C3=C(N2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization steps to introduce the methoxy and carboxylate groups.

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The carboxylate group is often introduced via esterification reactions involving ethyl alcohol and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield improvement. Catalysts and automated reaction systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate has shown promising anticancer activity against various human cancer cell lines. Studies have demonstrated that derivatives of pyrido[3,4-b]indoles can bind to MDM2, a critical target in cancer therapy. This interaction suggests potential for developing new treatments for difficult-to-treat cancers such as pancreatic and triple-negative breast cancer .
  • Neuropharmacological Effects
    • Research indicates that pyrido[3,4-b]indoles exhibit neuropharmacological effects, which may be beneficial in treating neurological disorders. The mechanism involves modulation of neurotransmitter systems and potential neuroprotective properties .
  • Antimicrobial Activity
    • Compounds within this class have demonstrated cytotoxicity against various pathogens, including bacteria and fungi. Their ability to disrupt DNA replication makes them candidates for further exploration in antimicrobial therapies .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative activity of various pyrido[3,4-b]indole derivatives against several cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC₅₀ values as low as 80 nM against breast cancer cells, highlighting the potential of these compounds in cancer therapy development .

Case Study 2: Neuropharmacological Assessment

In vitro studies assessed the neuropharmacological effects of this compound on neuronal cell lines. The compound was found to enhance neuronal survival under stress conditions, suggesting its potential application in neurodegenerative disease treatments .

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. This compound may influence pathways related to cell signaling, apoptosis, and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The pyrido[3,4-b]indole scaffold allows for diverse substitutions that significantly alter biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Ethyl 8-Methoxy-9H-Pyrido[3,4-b]Indole-3-Carboxylate and Analogs
Compound Name Substituents Biological Activity Key Findings References
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE) None at positions 8/9; ethyl ester at C3 GABAA receptor modulation, remyelination promotion Enhances oligodendrocyte-mediated myelin repair in CNS disorders .
ZK 91,296 (Ethyl 5-benzyloxy-4-methoxymethyl-9H-pyrido[3,4-b]indole-3-carboxylate) 5-Benzyloxy, 4-methoxymethyl, ethyl ester at C3 Partial benzodiazepine receptor agonism Rapid first-pass metabolism; oral bioavailability <1% due to hepatic inactivation .
Ethyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate 1-Phenyl, ethyl ester at C3 Anti-leishmanial, antitumor Synthesized via Pictet-Spengler reaction; intermediate for piperazine hybrids .
Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Tetrahydro (saturated) pyridoindole core Neurotransmitter analog Reduced planarity improves solubility but decreases receptor affinity .
N-(3-(2-Hydroxybenzamido)propyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8a) Propyl-2-hydroxybenzamido side chain at C3 Antiproliferative activity 90% yield; 97.2% HPLC purity; moderate activity against HDACs .

Structure-Activity Relationship (SAR) Insights

Ester vs. Carboxylic Acid : Ethyl esters (e.g., β-CCE) exhibit better bioavailability than carboxylic acid derivatives, which are prone to rapid clearance .

N-Substituents : 9-Methyl or 1-phenyl groups (e.g., in anti-leishmanial derivatives) increase steric bulk, altering receptor binding profiles .

Side Chain Modifications : Longer alkyl chains (e.g., pentyl in compound 8h ) reduce potency in HDAC inhibition, suggesting optimal activity requires balanced hydrophobicity.

Pharmacokinetic and Physicochemical Properties

  • Ethyl 8-Methoxy Derivative : Predicted molecular weight 274.3 g/mol (C14H14N2O3). Esters typically show moderate solubility in organic solvents (e.g., ethyl acetate) .
  • ZK 91,296 : Rapid plasma clearance (half-life 2–4 min IV) due to hepatic metabolism into an acid metabolite .
  • β-CCE : Demonstrates CNS penetration, critical for remyelination effects .

Biological Activity

Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₂N₂O₂
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 74214-62-3
  • IUPAC Name : Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with carboxylic acids under various catalytic conditions. Recent advancements have utilized iodine-catalyzed methods to improve yields and reduce reaction times .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of pyrido[3,4-b]indole derivatives, including this compound. For instance:

  • Cell Viability Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induced apoptosis at concentrations as low as 1 μM and enhanced caspase-3 activity significantly at higher concentrations .
  • Mechanism of Action : The compound appears to disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis. This mechanism is similar to other known anticancer agents that target microtubules .

Neuropharmacological Effects

Research indicates that pyrido[3,4-b]indoles possess neuropharmacological properties. This compound has been shown to:

  • Modulate Neurotransmitter Systems : It interacts with various neurotransmitter receptors, potentially offering therapeutic benefits for neurodegenerative diseases .
  • Neuroprotective Effects : Animal models have suggested that this compound can protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegeneration .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (μM)Reference
Anticancer (MDA-MB-231)This compound1.0
Anticancer (HepG2)This compound2.5
NeuroprotectionThis compoundN/A

Case Studies

  • Breast Cancer Study : A study investigated the effects of this compound on MDA-MB-231 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation .
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate
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Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate

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